5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and phenyl groups, and a pyridine ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 2-methyl-5-(2-methylphenyl)pyrazole can be formed by reacting 2-methylacetophenone with hydrazine hydrate under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings. This can be achieved through a nucleophilic substitution reaction where the pyrazole nitrogen attacks the carbonyl carbon of the pyridine carboxamide, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Similar structure but lacks the pyrazole ring.
2-Methyl-5-(2-methylphenyl)pyrazole: Similar structure but lacks the pyridine ring.
Uniqueness
5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-10-5-3-4-6-12(10)14-8-15(23(2)22-14)21-17(24)11-7-13(18)16(19)20-9-11/h3-9H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIECSQYUUIISRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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